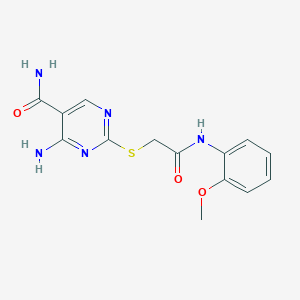

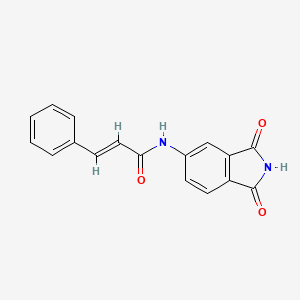

4-Amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide, commonly known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a pyrimidine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been used in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have shown potential as anti-inflammatory and analgesic agents, as well as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).

- It's also involved in the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which were found to have in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Antiviral and Antitumor Activities

- Compounds synthesized using this chemical have shown potential antiviral activity. For instance, pyrrolo[2,3-d]pyrimidine-5-carbonitrile and -5-thiocarboxamide derivatives, related to nucleoside antibiotics, were tested for activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Renau et al., 1996).

- Novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis were explored. These compounds were used in anionic domino reactions with activated acetonitriles to yield thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines, indicating potential for diverse biological activities (Pokhodylo et al., 2010).

Catalysis and Chemical Reactivity

- Research on the reaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds resulted in the synthesis of pyrimidine-5-carboxamide derivatives, revealing interesting aspects of chemical reactivity and catalysis (Доценко et al., 2013).

Applications in Material Science

- The compound has been used in the synthesis of novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine, showcasing its potential in material science for creating polymers with excellent thermal stability and mechanical properties (Xia et al., 2006).

Propriétés

IUPAC Name |

4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3S/c1-22-10-5-3-2-4-9(10)18-11(20)7-23-14-17-6-8(13(16)21)12(15)19-14/h2-6H,7H2,1H3,(H2,16,21)(H,18,20)(H2,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTXZZLZLOGKDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)

![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2843522.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843524.png)

![7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2843529.png)

![[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid](/img/structure/B2843536.png)

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2843539.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)